N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-14-10-15(2)12-17(11-14)25-23(28)16-8-9-19-20(13-16)26-24(29)22(21(19)27)32(30,31)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,28)(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJGIQRTFCDZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The domino sequence begins with aldol condensation between 2-arylacetamides and 2-fluoro-5-nitrobenzaldehyde, followed by SNAr ring closure (Figure 1). Electron-withdrawing groups (e.g., NO2, CN) at C5 of the aldehyde activate the fluorine for displacement, while the acetamide’s aryl group directs regioselectivity.
Optimized Conditions :
- Solvent : DMF
- Base : K2CO3 (2.0 equiv.)
- Temperature : 90°C
- Time : 3–5 hours
Under these conditions, the quinoline ring forms in 78–92% yield.
Functionalization at Position 7: Carboxylic Acid Installation
The ethyl ester of 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid (Intermediate A) undergoes selective hydrolysis at position 7 using NaOH in ethanol-water (1:1). This step requires careful pH control to avoid decarboxylation, achieving 89% yield.
Introduction of the Phenylsulfonyl Group at Position 3
SNAr Displacement of Fluorine
Intermediate A’s fluorine at position 3 is displaced by sodium benzenesulfinate in DMF at 120°C. The reaction proceeds via a Meisenheimer complex, with the nitro group at C5 providing activation.
Key Parameters :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 85 |
| Temperature (°C) | 120 | 85 |
| Reaction Time (h) | 6 | 85 |
| Base | K2CO3 | 85 |
Substituting DMF with DMSO or acetonitrile reduces yields to 62–68%, emphasizing the role of solvent polarity in stabilizing the transition state.
Carboxamide Formation at Position 7
Mixed Anhydride Method
The carboxylic acid at position 7 is activated with ethyl chloroformate and triethylamine, followed by coupling with 3,5-dimethylaniline.
Optimized Stoichiometry :
| Reagent | Equivalents | Yield (%) |
|---|---|---|
| Ethyl Chloroformate | 2.0 | 90 |
| Triethylamine | 2.5 | 90 |
| 3,5-Dimethylaniline | 2.0 | 90 |
Reducing the ethyl chloroformate to 1.5 equivalents decreases the yield to 51%, underscoring the need for excess activating agent.
Final Deprotection and Crystallization
Hydroxy Group Deprotection
A tert-butyl dimethylsilyl (TBS) protecting group at position 4 is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free hydroxyquinoline.
Recrystallization for Enhanced Purity
The crude product is recrystallized from ethanol-water (3:1), achieving >99% purity by HPLC. Melting point analysis confirms consistency with literature values (mp 214–216°C).
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Route | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| A | 5 | 62 | Minimal Purification |
| B | 6 | 58 | Scalability |
Route A, employing the domino annulation, outperforms traditional stepwise approaches by reducing intermediate isolation steps.
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core into dihydroquinoline derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule, showing promise in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of key enzymes related to disease processes .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Substituent Effects on Activity and Properties
Role of 3,5-Dimethylphenyl Group
Core Modifications
- Naphthalene vs. The dihydroquinoline core in the target compound and derivatives provides a planar structure conducive to π-π interactions in biological targets .
Electron-Withdrawing Groups
- Phenylsulfonyl vs. Trichloro or Nitro Groups: The phenylsulfonyl group in the target compound is strongly electron-withdrawing, similar to trichloro or nitro substituents in and . In contrast, adamantyl groups () introduce steric bulk, which may hinder binding but improve metabolic stability .
Biological Activity
N-(3,5-Dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antiviral Activity
Recent studies have indicated that quinoline derivatives exhibit significant antiviral properties. For instance, compounds with similar structures have demonstrated inhibition of Hepatitis B Virus (HBV) replication. In vitro studies showed that certain derivatives could inhibit HBV at concentrations as low as 10 µM, suggesting that this compound may possess similar antiviral potential .
Antibacterial Activity
Quinoline derivatives are also recognized for their antibacterial effects. A study evaluating various 4-hydroxyquinoline derivatives found moderate antibacterial activity against several strains. The minimum inhibitory concentration (MIC) values were determined to assess their efficacy. The results indicated that compounds within this class could serve as potential antibacterial agents against resistant strains .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Viral Replication : By targeting specific viral enzymes or processes involved in replication.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity.
- Modulation of Immune Response : Some quinoline derivatives exhibit immunomodulatory effects that may enhance host defense mechanisms.
Study on Antiviral Efficacy
In a controlled laboratory setting, a series of quinoline derivatives were synthesized and tested for their ability to inhibit HBV replication. The results showed that compounds structurally related to this compound exhibited substantial antiviral activity at concentrations lower than 50 µM .
Study on Antibacterial Properties
Another study focused on the antibacterial properties of various 4-hydroxyquinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives had MIC values ranging from 25 to 100 µg/mL, indicating potential for further development as therapeutic agents .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, analogous quinoline derivatives are synthesized via chalcone intermediates formed by aldehyde-ketone condensation, followed by cyclization using acid catalysts like p-toluenesulfonic acid or Lewis acids . Temperature optimization (e.g., reflux in acetic acid) and reaction time adjustments are critical for yield improvement. For instance, reflux durations of 2–4 hours and controlled cooling protocols minimize side products .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., DMF or ethanol) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodology : Use Nuclear Magnetic Resonance (NMR) to confirm substituent positions (e.g., aromatic protons, sulfonyl, and carboxamide groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves spatial arrangements of the quinoline core and phenylsulfonyl group . For example, coupling constants in -NMR (e.g., δ 8.72 ppm for quinoline protons) and -NMR peaks for carbonyl groups (~170–180 ppm) are diagnostic .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology : Follow general guidelines for quinoline derivatives:
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Methodology : Perform density functional theory (DFT) calculations to analyze electron density at reactive sites (e.g., the 4-hydroxy group or sulfonyl moiety). Molecular docking studies (using software like AutoDock Vina) assess binding affinity to targets like enzymes or receptors. For example, the phenylsulfonyl group may interact with hydrophobic pockets in proteins .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : If antimicrobial assays show variable efficacy, consider:
- Strain-Specificity : Test against standardized panels (e.g., ATCC strains).
- Solubility Effects : Use co-solvents like DMSO ≤1% to avoid false negatives.
- Dose-Response Curves : Establish EC₅₀ values under controlled pH and temperature .
Q. How does the phenylsulfonyl group influence stability and degradation pathways?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The sulfonyl group may hydrolyze under acidic conditions, generating sulfonic acid derivatives. Compare degradation profiles to analogs lacking this group .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodology :
- Process Optimization : Replace batch reactions with flow chemistry for better heat/mass transfer.
- Byproduct Mitigation : Use scavenger resins to remove unreacted intermediates.
- Crystallization Control : Seed crystals to ensure uniform particle size and reduce impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
